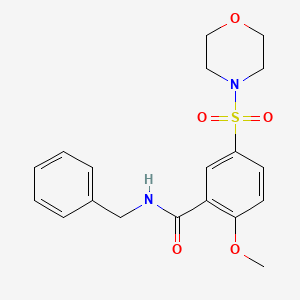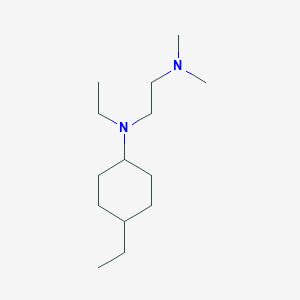![molecular formula C17H14ClN3S2 B5698484 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea, also known as CTPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1970s and has since been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea is not fully understood. However, it has been suggested that N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has also been shown to inhibit the activity of certain enzymes involved in DNA replication, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea inhibits the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea is its low solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea. One potential area of research is the development of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea-based therapies for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea and its potential applications in various fields of science.
Synthesemethoden
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea involves the reaction of 2-chlorobenzyl isothiocyanate with 2-aminothiazole in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea as a white crystalline solid with a melting point of 170-172°C.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to exhibit antifungal, antibacterial, and antitumor activity in vitro. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been found to inhibit the growth of cancer cells in vivo and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
1-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S2/c18-15-9-5-4-6-12(15)10-14-11-19-17(23-14)21-16(22)20-13-7-2-1-3-8-13/h1-9,11H,10H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYRWKIYEZXBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)


![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)



![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)



